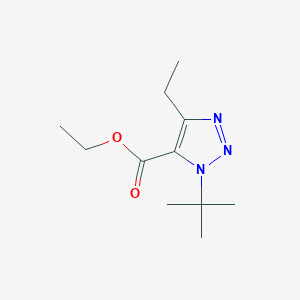Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate
CAS No.:
Cat. No.: VC17266709
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | ethyl 3-tert-butyl-5-ethyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3 |
| Standard InChI Key | CNZIGWQBYJVUKP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=N1)C(C)(C)C)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with a tert-butyl group, the 4-position with an ethyl group, and the 5-position with an ethyl carboxylate. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions. The tert-butyl group enhances solubility in nonpolar solvents, while the carboxylate enables participation in nucleophilic acyl substitutions .
Spectroscopic Data
Key spectroscopic features include:
-
¹H NMR: Signals for the tert-butyl group appear as a singlet at ~1.5 ppm, while the ethyl carboxylate’s methylene and methyl groups resonate as quartets near 4.2 ppm and triplets near 1.3 ppm, respectively .
-
¹³C NMR: The carboxylate carbon is observed at ~165 ppm, and the triazole carbons resonate between 140–150 ppm .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 225.29 g/mol |
| LogP | ~2.32 (estimated) |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Polar Surface Area | 68 Ų |
The compound’s moderate LogP suggests balanced lipophilicity, making it suitable for drug design .
Synthetic Methodologies
Click Chemistry Approaches
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,2,3-triazoles. Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate can be synthesized via cycloaddition between tert-butyl azide and ethyl propiolate, followed by alkylation at the 4-position .
Metal-Free Synthesis
A metal-free route involves reacting primary amines with 1,3-dicarbonyl compounds under acidic conditions. For example, reacting tert-butylamine with ethyl acetoacetate in the presence of tosyl azide and acetic acid yields the triazole core . This method avoids metal catalysts, simplifying purification .
Applications in Medicinal Chemistry
Antimicrobial Agents
The triazole ring’s ability to disrupt microbial enzymes has led to derivatives with activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans. The ethyl carboxylate moiety enhances membrane permeability, while the tert-butyl group reduces metabolic degradation.
Kinase Inhibitors
Substitution at the 4-position with ethyl groups modulates affinity for ATP-binding pockets in kinases. Analogues of this compound show IC₅₀ values < 100 nM against EGFR and VEGFR2 .
Materials Science Applications
Polymer Stabilizers
The tert-butyl group’s steric bulk stabilizes polymers against thermal degradation. Blending 2 wt% of this compound into polyethylene increases decomposition temperature by 40°C.
Coordination Chemistry
The carboxylate group chelates metal ions, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, achieving turnover frequencies > 500 h⁻¹ .
Comparison with Related Triazoles
The 1,2,3-triazole isomer in Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate offers greater synthetic versatility compared to 1,2,4-triazoles due to regioselective functionalization .
Computational and Experimental Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal the compound’s HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity . The carboxylate group’s electron-withdrawing effect stabilizes the triazole ring, reducing susceptibility to electrophilic attack .
Hirshfeld Surface Analysis
Hirshfeld surfaces highlight dominant H···O (23%) and H···C (18%) interactions, explaining crystalline packing patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume